molecular formula C20H19N3O2 B2571320 N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide CAS No. 2191214-16-9

N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide

Cat. No.: B2571320
CAS No.: 2191214-16-9
M. Wt: 333.391
InChI Key: ZBWORLAVLARRGI-UHFFFAOYSA-N
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Description

N-([3,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzamide is a compound that belongs to the class of bipyridine derivatives. Bipyridine compounds are known for their extensive applications in various fields, including chemistry, biology, and materials science. The structure of this compound features a bipyridine moiety linked to an ethoxybenzamide group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzamide typically involves the coupling of a bipyridine derivative with an ethoxybenzamide precursor. One common method is the Suzuki coupling reaction, which involves the use of a palladium catalyst to facilitate the cross-coupling of a boronic acid derivative of bipyridine with a halogenated ethoxybenzamide . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as toluene or dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-([3,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base and an organic solvent.

Major Products Formed

    Oxidation: N-oxide derivatives of the bipyridine moiety.

    Reduction: Amine derivatives of the ethoxybenzamide group.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-([3,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound can intercalate into DNA, disrupting its structure and function, which may contribute to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([3,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzamide is unique due to the presence of the ethoxybenzamide group, which imparts additional functional properties, such as enhanced solubility and specific interactions with biological targets

Properties

IUPAC Name

2-ethoxy-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-2-25-19-8-4-3-7-18(19)20(24)23-12-15-10-17(14-22-11-15)16-6-5-9-21-13-16/h3-11,13-14H,2,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWORLAVLARRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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